Sesamol
Overview
Description
Sesamol is a natural organic compound found in sesame seeds and sesame oil. It is a white crystalline solid that is a derivative of phenol. This compound is known for its antioxidant, anti-inflammatory, antidepressant, and neuroprotective properties . It has a molecular formula of C₇H₆O₃ and a molar mass of 138.12 g/mol .
Mechanism of Action
Target of Action
Sesamol, also known as 1,3-Benzodioxol-5-ol or 3,4-(Methylenedioxy)phenol, is a natural organic compound found in sesame seeds and sesame oil . It has been found to interact with several molecular targets, primarily through the brain nerve growth factor (NGF) and endocannabinoid signaling under the regulatory drive of the CB1 receptors . These targets play a crucial role in its antidepressant-like effects .
Mode of Action
This compound interacts with its targets, leading to a variety of changes. It has been found to exhibit antiproliferative, anti-inflammatory, and apoptosis-inducing properties, preventing cancer cell spread to distant organs . It inhibits the transcription of inflammatory indicators that trigger inflammation, producing anti-inflammatory effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit fatty acid synthesis and stimulate fatty acid . It also regulates signal transduction pathways in cells derived from various malignant tissues . Moreover, it has been found to inhibit the H2O2-assisted IL-1β exudation from THP-1 cells through the heme oxygenase-1-assisted reticence of IKKα-NF-κB pathway .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is well absorbed throughout the gastrointestinal tract and shows an oral bioavailability of 95.61% . It is widely distributed in rat tissue with the highest concentration in the kidneys, followed by lungs, brain, and liver . Despite a favorable bioprofile, the wide distribution, small t1/2, and fast clearance of this compound indicate a need for packaging it into a suitable delivery system .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce amyloid peptide accumulation and attenuate cognitive deficits in Alzheimer’s disease models . It also reduces the severity of Parkinson’s disease and Huntington’s disease in animal models by decreasing oxidative stress and inflammatory pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. More studies and tests are undoubtedly necessary to determine the mechanism of action of this compound in the underlying molecular signaling pathways in cancer prevention .
Biochemical Analysis
Biochemical Properties
Sesamol interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the expression of inflammatory indicators like numerous enzymes responsible for inducing inflammation, protein kinases, cytokines, and redox status . It also exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals .
Cellular Effects
This compound has diverse effects on various types of cells and cellular processes. It has been shown to have anti-mutagenic, neuroprotective, hepatoprotective, cardioprotective, chemopreventive, and anti-ageing properties . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. It has been found to exert its effects through the brain nerve growth factor (NGF) and endocannabinoid signaling under the regulatory drive of the CB1 receptors . It also affects the AKT/mTOR/FoxO1 signal pathway, promoting myoprotein synthesis and inhibiting myoprotein degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to have a wide distribution, small half-life (t1/2), and fast clearance, indicating a need for packaging it into a suitable delivery system . Its antioxidant potential has been studied extensively over the past two decades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to reduce the severity of Parkinson’s disease and Huntington’s disease in animal models by decreasing oxidative stress and inflammatory pathways . The optimal dosage that may bring about such favorable effects should be further investigated .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to inhibit fatty acid synthesis, stimulate fatty acid oxidation, enhance cholesterol metabolism, and modulate macrophage cholesterol efflux . It also affects the AKT/mTOR/FoxO1 signal pathway, which is involved in myoprotein synthesis and degradation .
Transport and Distribution
This compound is well absorbed throughout the gastrointestinal tract and shows an oral bioavailability of 95.61% . It is widely distributed in rat tissue with the highest concentration in the kidneys, followed by the lungs, brain, and liver . The LAT1 inhibitor inhibited this compound uptake and cytotoxicity, suggesting LAT1 plays a role in this compound transport and bioactivity in melanoma .
Subcellular Localization
It has been suggested that this compound accumulates at the veins and glandular trichomes of the leaves of the sesame plant
Preparation Methods
Synthetic Routes and Reaction Conditions
Sesamol can be synthesized through various methods. One common method involves the reaction of piperonyl chloride with sodium hydroxide to produce this compound . Another method involves the oxidation of heliotropine .
Industrial Production Methods
In industrial settings, this compound is often extracted from sesame oil. The extraction process typically involves the use of anion exchange solid phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) to isolate this compound from sesame oil .
Chemical Reactions Analysis
Types of Reactions
Sesamol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including quinones.
Reduction: this compound can be reduced to form dihydrothis compound.
Substitution: This compound can undergo substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
Sesamol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant to prevent the spoilage of oils and as a reagent in organic synthesis.
Medicine: Demonstrates anticancer properties by regulating signal transduction pathways and cellular targets, and exhibits neuroprotective effects by reducing oxidative stress and inflammation
Industry: Used in the food industry as a preservative due to its antioxidant properties.
Comparison with Similar Compounds
Sesamol is unique due to its wide range of biological activities and its presence in sesame oil. Similar compounds include:
Sesamin: Another lignan found in sesame oil with antioxidant and anti-inflammatory properties.
Sesamolin: A lignan found in sesame oil with similar antioxidant properties.
Tocopherol (Vitamin E): A well-known antioxidant with similar lipid-soluble properties.
This compound stands out due to its potent antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,3-benzodioxol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSZGTFNYDARNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021267 | |
Record name | Sesamol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9021267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Sesamol | |
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Record name | Sesamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
272.00 to 274.00 °C. @ 760.00 mm Hg | |
Record name | Sesamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly | |
Record name | Sesamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from chloroform/petroleum ether, Beige crystals | |
CAS No. |
533-31-3 | |
Record name | Sesamol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sesamol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533313 | |
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Record name | Sesamol | |
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Record name | 1,3-Benzodioxol-5-ol | |
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Record name | Sesamol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9021267 | |
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Record name | 3,4-(methylenedioxy)phenol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.784 | |
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Record name | 3,4-METHYLENEDIOXYPHENOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94IEA0NV89 | |
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Record name | Sesamol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8495 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sesamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64.9 °C, 65.8 °C | |
Record name | Sesamol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8495 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sesamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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